molecular formula C6H5Br2N3O B1379858 3-Amino-2,6-dibromoisonicotinamide CAS No. 1355334-79-0

3-Amino-2,6-dibromoisonicotinamide

Cat. No.: B1379858
CAS No.: 1355334-79-0
M. Wt: 294.93 g/mol
InChI Key: VGJWGWNFBHCUDK-UHFFFAOYSA-N
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Description

3-Amino-2,6-dibromoisonicotinamide is a chemical compound with the molecular formula C6H5Br2N3O It is a derivative of isonicotinamide, characterized by the presence of amino and dibromo substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,6-dibromoisonicotinamide typically involves the bromination of isonicotinamide followed by the introduction of an amino group. One common method includes the following steps:

    Bromination: Isonicotinamide is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce bromine atoms at the 2 and 6 positions of the pyridine ring.

    Amination: The dibromoisonicotinamide is then subjected to amination using ammonia or an amine source under controlled conditions to introduce the amino group at the 3 position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,6-dibromoisonicotinamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and bromine atoms.

    Coupling Reactions: The amino group can participate in coupling reactions, forming new bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Products: Derivatives with different functional groups replacing the bromine atoms.

    Oxidation Products: Compounds with higher oxidation states, such as nitroso or nitro derivatives.

    Reduction Products: Compounds with reduced bromine atoms or amino groups.

Scientific Research Applications

3-Amino-2,6-dibromoisonicotinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Amino-2,6-dibromoisonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Modulating Receptors: Interacting with cellular receptors and altering signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2,6-dichloroisonicotinamide: Similar structure but with chlorine atoms instead of bromine.

    3-Amino-2,6-difluoroisonicotinamide: Similar structure but with fluorine atoms instead of bromine.

    3-Amino-2,6-diiodoisonicotinamide: Similar structure but with iodine atoms instead of bromine.

Uniqueness

3-Amino-2,6-dibromoisonicotinamide is unique due to the presence of bromine atoms, which confer distinct chemical and biological properties. Bromine atoms are larger and more polarizable than chlorine or fluorine, affecting the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

3-amino-2,6-dibromopyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2N3O/c7-3-1-2(6(10)12)4(9)5(8)11-3/h1H,9H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJWGWNFBHCUDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Br)Br)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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